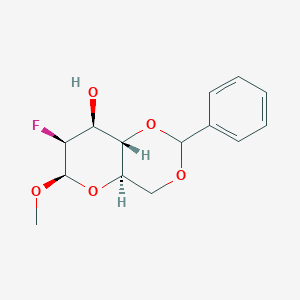
L-Propoxyphene-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Propoxyphene-d5 Hydrochloride is an isotope-labeled analog and L-isomer of Propoxyphene Hydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C22H25D5ClNO2, and it has a molecular weight of 380.97.
Métodos De Preparación
The synthesis of L-Propoxyphene-d5 Hydrochloride involves the incorporation of deuterium atoms into the propoxyphene molecule. The synthetic route typically includes the following steps:
Synthesis of the Intermediate: The initial step involves the preparation of the intermediate compound, which is then subjected to deuterium exchange reactions.
Deuterium Exchange: The intermediate compound undergoes deuterium exchange using deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium atoms.
Final Conversion: The deuterated intermediate is then converted to this compound through a series of chemical reactions, including esterification and hydrochloride salt formation.
Análisis De Reacciones Químicas
L-Propoxyphene-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
L-Propoxyphene-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: It is used to study metabolic pathways in vivo, allowing researchers to trace the metabolic fate of the compound in biological systems.
Environmental Studies: The compound serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: The compound is used as a chemical reference for identification, qualitative and quantitative analysis, and detection of other compounds
Mecanismo De Acción
L-Propoxyphene-d5 Hydrochloride acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system. It primarily affects OP3 receptors, which are coupled with G-protein receptors. These receptors function as modulators of synaptic transmission via G-proteins that activate effector proteins. The compound binds to the opiate receptors, leading to a decrease in the perception of pain stimuli .
Comparación Con Compuestos Similares
L-Propoxyphene-d5 Hydrochloride is similar to other compounds in the propoxyphene family, such as:
Dextropropoxyphene: An opioid analgesic used to treat mild to moderate pain.
Levopropoxyphene: An optical isomer of dextropropoxyphene, primarily used as an antitussive (cough suppressant).
This compound is unique due to its stable isotope labeling, which makes it valuable for research applications that require precise tracking and analysis of metabolic pathways and environmental pollutants.
Propiedades
Número CAS |
1276197-49-9 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
380.968 |
Nombre IUPAC |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |
Clave InChI |
QMQBBUPJKANITL-HYOVGAQCSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Sinónimos |
[R-(R*,S*)]-α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-benzeneethanol Propanoate (Ester) Hydrochloride-d5; (-)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanol Propionate Hydrochloride-d5; Levopropoxyphene Hydrochloride-d5; α-l-Propoxyphene Hydroc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













